1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-

Description

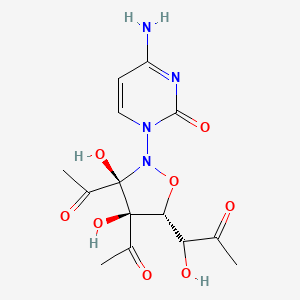

The compound 1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)- (CAS: 10302-78-0), also known as triacetyl-5-azacytidine, is an acetylated derivative of the cytosine analog azacitidine (5-azacytidine) . Its molecular formula is C₁₄H₁₈N₄O₈, with a molecular weight of 378.32 g/mol . The structure comprises a 1,3,5-triazin-2(1H)-one core substituted with an amino group at position 4 and a 2,3,5-tri-O-acetyl-β-D-ribofuranosyl moiety at position 1.

Azacitidine derivatives, including this compound, are critical in epigenetic therapy due to their role as DNA methyltransferase (DNMT) inhibitors, which reactivate tumor suppressor genes silenced by hypermethylation in cancers like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .

Properties

IUPAC Name |

4-amino-1-[(3S,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)-1,2-oxazolidin-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-6(19)10(22)11-13(24,7(2)20)14(25,8(3)21)18(26-11)17-5-4-9(15)16-12(17)23/h4-5,10-11,22,24-25H,1-3H3,(H2,15,16,23)/t10?,11-,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPTHGKJOFTJY-DEULDUTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1C(C(N(O1)N2C=CC(=NC2=O)N)(C(=O)C)O)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C([C@@H]1[C@@]([C@@](N(O1)N2C=CC(=NC2=O)N)(C(=O)C)O)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation of the Triazine Base

4-Amino-6-substituted-1,3,5-triazin-2(1H)-one is treated with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or pyrimidine under reflux to generate the N,O-bistrimethylsilylated intermediate. This step enhances the nucleophilicity of the triazine’s N1 position, facilitating glycosylation.

Glycosylation Conditions

The silylated base reacts with 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose in anhydrous acetonitrile using tin(IV) chloride (SnCl₄) or trimethylsilyl triflate (TMSOTf) as catalysts. SnCl₄ typically affords higher regioselectivity for N1-glycosylation (N1/N3 ratio up to 5.2:1 for xylopyranosides), while TMSOTf offers milder conditions but lower yields (44.9%).

Table 1: Comparative Analysis of Lewis Acid Catalysts

| Catalyst | Temperature | Yield (%) | N1/N3 Ratio | Solvent |

|---|---|---|---|---|

| SnCl₄ | 0°C → RT | 54.1 | 4:1 | Acetonitrile |

| TMSOTf | 0°C → RT | 44.9 | 5.2:1 | Acetonitrile |

Deprotection and Purification

The acetyl-protected product undergoes deprotection via ammonolysis in methanol, yielding the final compound. Flash column chromatography is employed to isolate N1-regioisomers, with overall yields ranging from 26% to 62% depending on substituent steric effects.

Protic Acid-Catalyzed Glycosylation

A patent-pending method replaces Lewis acids with protic acids, such as sulfuric acid (H₂SO₄), to catalyze the glycosylation. This approach simplifies purification and improves scalability:

Reaction Mechanism

The protic acid activates the ribofuranose’s anomeric oxygen, enabling direct coupling with the triazine base without prior silylation. This one-pot method reduces side reactions associated with silylating agents.

Optimized Parameters

Table 2: Protic Acid vs. Lewis Acid Performance

| Parameter | H₂SO₄ | SnCl₄ | TMSOTf |

|---|---|---|---|

| Yield (%) | 70 | 54.1 | 44.9 |

| Reaction Time (h) | 12 | 24 | 24 |

| Regioselectivity | Moderate | High | High |

Critical Analysis of Methodologies

Regioselectivity Challenges

The N1 position’s basicity is influenced by 6-substituents on the triazine ring. Electron-donating groups (e.g., methyl) increase N1 nucleophilicity, favoring N1-glycosylation. Steric hindrance from bulky substituents, however, can shift selectivity toward N3, necessitating careful substituent design.

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, dichloromethane) enhance glycosylation efficiency by stabilizing charged intermediates. Lower temperatures (0–5°C) minimize side reactions during initial coupling steps but prolong reaction times.

Industrial-Scale Considerations

The protic acid method’s higher yield and simpler workup make it preferable for large-scale production. However, Lewis acid routes remain valuable for synthesizing analogs requiring precise regiocontrol. Future directions include developing heterogeneous catalysts to improve recyclability and reduce metal contamination .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazinones exhibit anticancer properties. The compound has been studied for its potential as an antitumor agent, particularly in the context of azacitidine-related formulations. Azacitidine is known for its effectiveness in treating myelodysplastic syndromes and acute myeloid leukemia (AML) .

Antiviral Properties

The triazine scaffold is also explored for antiviral applications. Studies suggest that modifications to the triazine structure can enhance activity against viral infections, making it a candidate for further research in antiviral drug development.

Nucleoside Analog

The compound serves as a nucleoside analog due to its ribofuranosyl component. This property allows it to interfere with nucleic acid synthesis, which is crucial for the development of antiviral and anticancer therapies. The acetyl groups increase its solubility and stability in biological systems, enhancing bioavailability .

Enzyme Inhibition

Triazine derivatives have been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation rates and apoptosis in cancer cells, providing a mechanism through which the compound exerts its therapeutic effects.

Drug Formulation

The compound is being developed as part of drug formulations aimed at improving the efficacy of existing therapies like azacitidine. Its role in quality control (QC) and quality assurance (QA) during production highlights its importance in pharmaceutical manufacturing processes .

Regulatory Filings

Research involving this compound is crucial for filing Abbreviated New Drug Applications (ANDAs) with the FDA. Its characterization and stability studies are essential for regulatory compliance and ensuring patient safety .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects on AML cell lines when combined with standard chemotherapy agents. |

| Study B | Antiviral Efficacy | Showed promising results against influenza virus replication in vitro, warranting further investigation into its mechanism of action. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of thymidine kinase, leading to reduced proliferation of cancer cells under study conditions. |

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Azacitidine (5-Azacytidine)

- Structure: 4-Amino-1-(β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one (CAS: 320-67-2; C₈H₁₂N₄O₅; MW: 244.20 g/mol) .

- Key Differences : Lacks acetyl groups on the ribose moiety, making it more polar and water-soluble.

- Pharmacology : Incorporated into RNA and DNA, inhibiting DNMT and disrupting nucleic acid metabolism . Clinical use includes MDS and AML treatment, with dose-dependent cytotoxicity .

- Synthesis: Yield and purity data for azacitidine analogs vary; e.g., 4-amino-1-β-D-glucopyranosyl derivatives show yields of 12–20% .

Decitabine (5-Aza-2'-deoxycytidine)

- Structure: 4-Amino-1-(2-deoxy-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one (CAS: 2353-33-5; C₈H₁₂N₄O₄; MW: 228.21 g/mol) .

- Key Differences : Deoxyribose sugar increases DNA specificity, reducing RNA incorporation and associated toxicity compared to azacitidine .

- Pharmacology : Primarily incorporated into DNA, leading to irreversible DNMT inhibition and hypomethylation .

Other Acetylated/Benzoylated Derivatives

- Examples: 1-(2’-Deoxy-3’,5’-di-O-toluoyl-α-D-ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3,5-triazine (CAS: N/A; C₂₇H₂₆N₄O₆; MW: 526.52 g/mol): Exhibits a melting point of 219–221°C and solubility in chloroform/dichloromethane . 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl derivatives: Synthesized via Huisgen cycloaddition, yielding 84% under microwave conditions .

- Key Differences : Benzoyl/toluoyl groups further enhance lipophilicity and stability but may slow metabolic activation.

Glycosylated Analogs with Alternative Sugars

- Examples: 4-Amino-1-β-D-glucopyranosyl-6-methyl-1,3,5-triazin-2(1H)-one (Yield: 12.4%; mp: 126–128°C) . 4-Amino-1-α-D-mannopyranosyl-6-methyl-1,3,5-triazin-2(1H)-one (Yield: 19.6%; mp: 127–129°C) .

- Key Differences: Sugar moieties (glucose, mannose, xylose) alter solubility, hydrogen-bonding capacity, and target interactions.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Physical Properties

Research Findings and Implications

- Synthetic Challenges : Acetylated derivatives like the target compound require multi-step synthesis, with yields influenced by sugar stereochemistry and protecting groups .

- Metabolic Activation : Acetyl groups in triacetyl-5-azacytidine likely slow hydrolysis, prolonging circulation time but requiring esterase-mediated activation .

- Epigenetic Specificity : Unlike decitabine, the target compound’s ribose acetylation may reduce DNA incorporation, shifting activity toward RNA-mediated effects similar to azacitidine .

Biological Activity

1,3,5-Triazin-2(1H)-one, 4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- (commonly referred to as 5-O-Acetyl-β-D-ribofuranosyl-4-amino-1,3,5-triazin-2(1H)-one ) is a derivative of azacitidine and has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties that make it significant in medicinal chemistry, particularly in the development of antineoplastic agents.

- Molecular Formula : C10H14N4O6

- Molecular Weight : 286.24 g/mol

- CAS Number : 1174733-90-4

Anticancer Activity

The s-triazine core of this compound is known for its broad spectrum of biological properties. Research indicates that derivatives of 1,3,5-triazine exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumorigenesis-related enzymes. For instance:

- In vitro studies have shown that compounds with a triazine structure can inhibit the proliferation of various cancer cell lines such as MCF-7 and TPC-1. The IC50 values for these compounds often range from 7 to 15 µM, indicating potent activity against breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-O-Acetyl-β-D-ribofuranosyl-4-amino-1,3,5-triazin-2(1H)-one | MCF-7 | 14.85 |

| 5-O-Acetyl-β-D-ribofuranosyl-4-amino-1,3,5-triazin-2(1H)-one | TPC-1 | 9.23 |

Enzyme Inhibition

The compound has been reported to inhibit several key enzymes involved in cancer progression:

- Tyrosine Kinase Inhibition : Studies have shown that triazine derivatives can inhibit phosphorylated tyrosine kinase with high efficacy (inhibition rates exceeding 94% at concentrations around 10 µM) which is crucial for cancer cell signaling pathways .

Antiviral and Antimicrobial Properties

Beyond anticancer effects, triazine derivatives have shown potential as antiviral and antimicrobial agents:

- Antiviral Activity : Some studies have indicated effectiveness against RNA viruses due to their ability to interfere with viral replication mechanisms.

- Antimicrobial Activity : The presence of the ribofuranosyl moiety enhances the compound's ability to act against various bacterial strains .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the triazine core significantly influence biological activity. For example:

- Substituent Variations : Altering the acetyl groups on the ribofuranosyl unit can enhance solubility and bioavailability.

- Combination Therapies : When combined with other chemotherapeutic agents, triazine derivatives can exhibit synergistic effects that improve overall therapeutic outcomes.

Clinical Implications

The implications of these findings are profound for developing new cancer therapies. The ability to design compounds with specific inhibitory profiles suggests a pathway for creating more targeted treatments with reduced side effects compared to traditional chemotherapeutics.

Q & A

Q. Key Intermediates and CAS Numbers

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

X-ray crystallography : Resolves the 3D conformation, including stereochemistry (e.g., β-D-ribofuranosyl orientation) .

NMR spectroscopy :

- 1H/13C NMR : Confirms acetyl group positions and sugar-triazine linkage (e.g., δ 5.60 ppm for anomeric proton in similar triazine derivatives) .

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons.

Mass spectrometry (HRMS) : Verifies molecular weight (e.g., C28H24O9 for related intermediates) .

Advanced: What experimental designs assess its DNA methyltransferase (DNMT) inhibitory activity?

Methodological Answer:

Enzymatic assays :

- Radioactive assays : Measure incorporation of tritiated methyl groups into DNA in the presence of S-adenosyl methionine (SAM) and DNMT .

- Fluorescence-based assays : Use fluorescently labeled substrates (e.g., dsDNA with CpG sites) to quantify inhibition kinetics.

Comparative studies : Benchmark against azacitidine (a known DNMT inhibitor, CAS 320-67-2) to evaluate relative potency .

Cellular assays : Assess demethylation in cancer cell lines (e.g., HL-60) via bisulfite sequencing or methylation-specific PCR .

Q. Key Reference Standards

| Compound Name | CAS Number | Application |

|---|---|---|

| Azacitidine (5-Azacytidine) | 320-67-2 | Positive control for DNMT inhibition |

| Decitabine Related Compound B | N/A | Impurity profiling |

Advanced: How can researchers resolve contradictions in reported biological activities of triazine derivatives?

Methodological Answer:

Purity analysis : Use HPLC (≥97% purity thresholds) to rule out impurities (e.g., 4-amino-1-(3,5-di-O-benzoyl derivatives) as confounding factors .

Stereochemical validation : Compare α/β anomers (e.g., via chiral chromatography) to isolate stereospecific effects .

Assay standardization : Control variables like SAM concentration, pH, and temperature in enzymatic assays to minimize inter-lab variability .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

Molecular docking : Software like AutoDock Vina models binding to DNMT1/3A/3B active sites, focusing on hydrogen bonding with catalytic cysteine residues .

AI-driven simulations :

- COMSOL Multiphysics : Optimizes reaction conditions (e.g., glycosylation efficiency) via predictive modeling .

- Machine learning : Trains models on existing DNMT inhibitor datasets to predict IC50 values or ADMET properties .

Advanced: How are synthetic byproducts characterized and mitigated?

Methodological Answer:

Byproduct identification :

- LC-MS/MS : Detects acetyl migration products (e.g., 1,2,3-tri-O-acetyl isomers) .

- Reference standards : Use USP-certified materials (e.g., Decitabine Related Compound B, CAS 1207459-15-1) for cross-validation .

Process optimization : Adjust reaction temperature and solvent polarity (e.g., DMSO vs. acetonitrile) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.